

Application Notes and Protocols for 1-Adamantanethiol Functionalized Gold Nanorods

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Compound of Interest

Compound Name: 1-Adamantanethiol

Cat. No.: B1212722

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Introduction

Gold nanorods (AuNRs) are at the forefront of nanomedical research due to their unique optical and physical properties, particularly their strong and tunable surface plasmon resonance (SPR) in the near-infrared (NIR) region. This characteristic makes them exceptional candidates for a range of biomedical applications, including photothermal therapy (PTT), bioimaging, and as drug delivery vehicles.[1][2][3] The efficacy and stability of AuNRs in biological systems are critically dependent on their surface functionalization.

1-Adamantanethiol is a bulky, cage-like thiol ligand that forms highly ordered and stable self-assembled monolayers (SAMs) on gold surfaces. The adamantane moiety, a rigid and lipophilic diamondoid structure, offers several advantages when used as a surface ligand for AuNRs in drug delivery applications.[4][5] Its lipophilicity can enhance the loading of hydrophobic drugs, while its rigid structure can protect adjacent functional groups from metabolic degradation, potentially increasing the stability and circulation time of the nanocarrier.[4][6] Furthermore, the adamantane cage can act as a "guest" in host-guest chemistry, for example with cyclodextrins, opening possibilities for advanced, stimuli-responsive drug release mechanisms.[7]

These application notes provide detailed protocols for the synthesis of AuNRs, their functionalization with **1-adamantanethiol** via ligand exchange, and subsequent characterization. Potential applications in targeted drug delivery and photothermal therapy are also discussed.

Data Presentation: Characterization of AuNRs

The following tables summarize representative quantitative data expected during the synthesis and functionalization process. These values are illustrative and can vary based on specific synthesis parameters and instrumentation.

Table 1: Physicochemical Properties of Gold Nanorods at Different Functionalization Stages

Parameter	CTAB-AuNRs	1-Adamantanethiol-AuNRs	Characterization Technique
Hydrodynamic Diameter (nm)	45 ± 5	50 ± 6	Dynamic Light Scattering (DLS)
Zeta Potential (mV)	+40 to +60	-15 to -30	DLS
Longitudinal SPR (λ_{max} , nm)	780 - 820	785 - 825	UV-Vis-NIR Spectroscopy
Transverse SPR (λ_{max} , nm)	~520	~520	UV-Vis-NIR Spectroscopy
Ligand Density (thiols/nm ²)	N/A	3 - 5	Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) / Thermogravimetric Analysis (TGA)

Table 2: Illustrative In Vitro Drug Release Profile

This table presents a hypothetical release profile for a hydrophobic drug (e.g., Doxorubicin) loaded onto **1-Adamantanethiol**-AuNRs under physiological (pH 7.4) and endosomal (pH 5.5) conditions.

Time (hours)	Cumulative Release at pH 7.4 (%)	Cumulative Release at pH 5.5 (%)
1	5	12
4	10	25
8	15	40
12	18	55
24	22	70
48	25	85

Experimental Protocols

Protocol 1: Synthesis of CTAB-Stabilized Gold Nanorods

This protocol is based on the well-established seed-mediated growth method.[\[8\]](#)

Materials:

- Gold(III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Cetyltrimethylammonium bromide (CTAB)
- Sodium borohydride (NaBH_4), ice-cold solution
- Silver nitrate (AgNO_3)
- L-Ascorbic acid
- Deionized (DI) water ($18.2 \text{ M}\Omega \cdot \text{cm}$)

Seed Solution Preparation:

- Add 250 μL of 0.01 M HAuCl_4 to 9.75 mL of 0.1 M CTAB solution in a flask.
- While stirring vigorously, inject 600 μL of freshly prepared, ice-cold 0.01 M NaBH_4 solution.

- The solution color will change to brownish-yellow.
- Continue stirring for 2 minutes and then keep the seed solution undisturbed at 28 °C for at least 30 minutes before use.

Growth Solution Preparation:

- In a separate flask, add 50 mL of 0.1 M CTAB solution.
- Add 2.1 mL of 4 mM AgNO₃ solution.
- Add 500 µL of 0.01 M HAuCl₄. Mix by gentle inversion.
- Add 270 µL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.
- Finally, add 120 µL of the seed solution to the growth solution.
- Mix by gentle inversion and leave the solution undisturbed for at least 12 hours at 28 °C for the nanorods to grow.
- Purify the AuNRs by centrifugation (e.g., 10,000 rpm for 15 minutes) twice to remove excess CTAB and reactants, resuspending the pellet in DI water after each wash.

Protocol 2: Ligand Exchange for 1-Adamantanethiol Functionalization

This protocol describes a two-step ligand exchange process to replace the cytotoxic CTAB bilayer with **1-adamantanethiol**. A PEG intermediate is used to maintain colloidal stability.[\[8\]](#)

Materials:

- Purified CTAB-AuNRs from Protocol 1
- Thiol-terminated Poly(ethylene glycol) (mPEG-SH, MW 5000 Da)
- **1-Adamantanethiol**

- Ethanol
- Tetrahydrofuran (THF)
- DI Water

Step 1: PEGylation

- Resuspend the purified CTAB-AuNR pellet in DI water.
- Prepare a 1 mg/mL solution of mPEG-SH in DI water.
- Mix equal volumes of the AuNR solution and the mPEG-SH solution under vigorous stirring.
- Sonicate the mixture for 30 seconds and then allow it to react for at least 2 hours at room temperature.
- Purify the PEGylated AuNRs by centrifugation (e.g., 10,000 rpm for 20 minutes) to remove excess mPEG-SH. Resuspend the pellet in THF.

Step 2: **1-Adamantanethiol** Functionalization

- Prepare a 5 mg/mL solution of **1-adamantanethiol** in ethanol.
- Add the **1-adamantanethiol** solution to the PEGylated AuNRs suspension in THF (a 1:2 volume ratio of AuNRs to thiol solution is a good starting point).
- Sonicate the mixture in a bath sonicator for 30 minutes.
- Increase the temperature of the sonic bath to 50 °C and sonicate for an additional 60 minutes.
- Allow the reaction to proceed overnight at room temperature with gentle stirring.
- Purify the **1-adamantanethiol** functionalized AuNRs by repeated centrifugation (e.g., 12,000 rpm for 20 minutes) and resuspension in a suitable solvent like ethanol or a buffered aqueous solution, depending on the downstream application.

Protocol 3: Characterization of Functionalized AuNRs

UV-Vis-NIR Spectroscopy:

- Dilute a small aliquot of the AuNR suspension in a suitable solvent (e.g., water or ethanol).
- Record the absorbance spectrum from 400 nm to 1100 nm.
- Note the peak positions of the transverse (~520 nm) and longitudinal SPR bands. A slight red-shift in the longitudinal peak after functionalization indicates a change in the local refractive index, confirming surface coating.

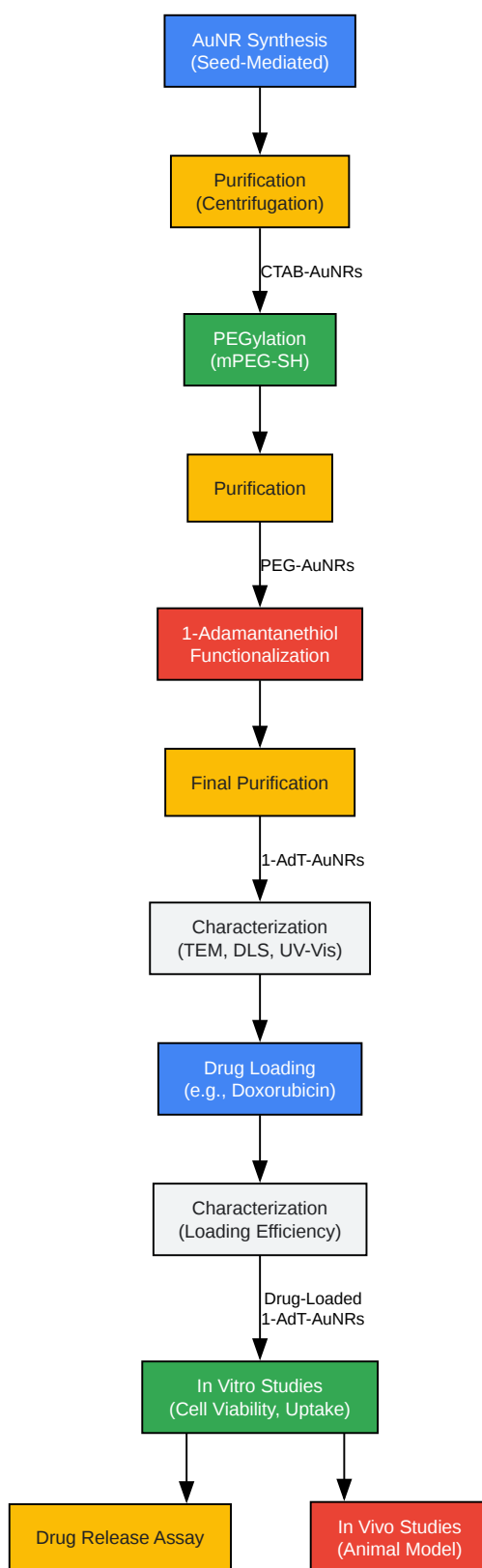
Dynamic Light Scattering (DLS):

- Dilute the AuNR suspension in an appropriate filtered solvent.
- Measure the hydrodynamic diameter and zeta potential to assess size, aggregation state, and surface charge. A successful ligand exchange from cationic CTAB to an alkanethiol should result in a significant change in zeta potential from highly positive to negative.

Transmission Electron Microscopy (TEM):

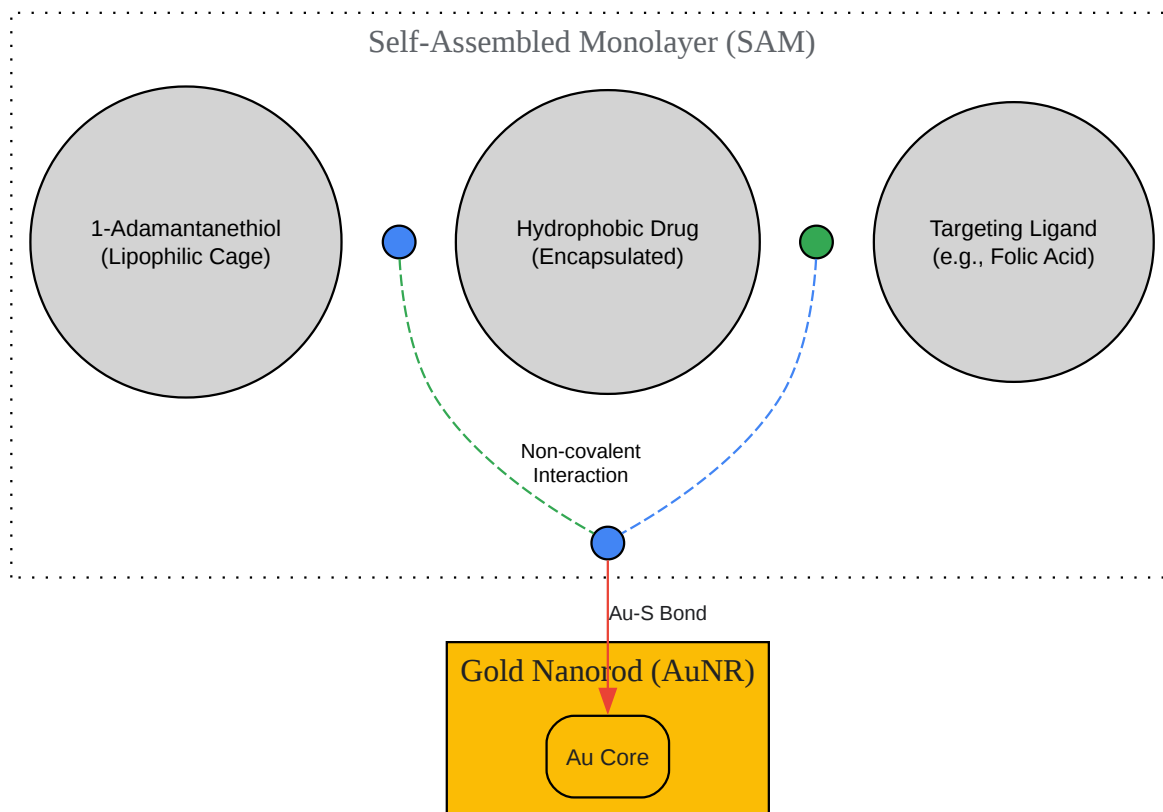
- Drop-cast a dilute solution of AuNRs onto a carbon-coated copper grid.
- Allow the solvent to evaporate completely.
- Image the grid to determine the size, shape, and monodispersity of the nanorods. The core morphology should be preserved after ligand exchange.

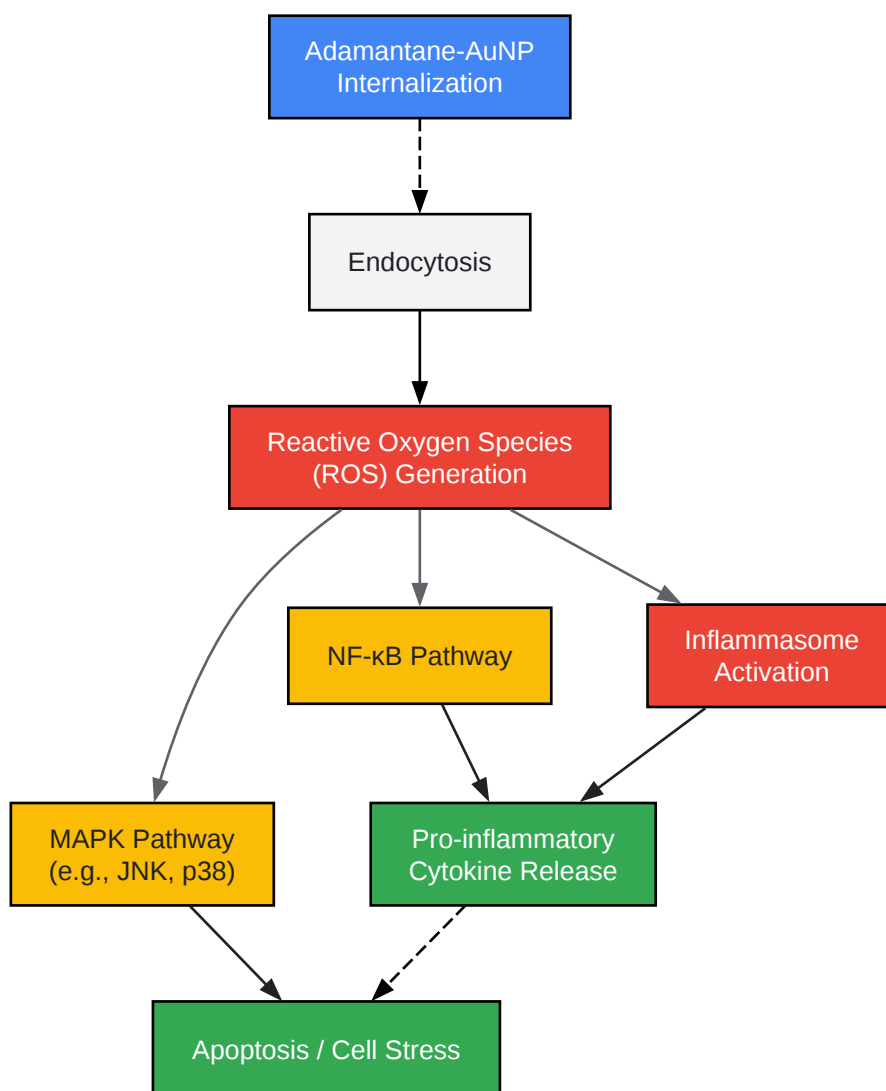
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Experimental workflow for drug delivery application.





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